BenchChemオンラインストアへようこそ!

N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide

Physicochemical Properties Drug-likeness Medicinal Chemistry

N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide (CAS 881950-38-5) is a member of the benzimidazole-carboxamide class. This compound features a 1-methylbenzimidazole core connected via an ethylene spacer to a cyclohexanecarboxamide moiety.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 881950-38-5
Cat. No. B2632247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide
CAS881950-38-5
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3
InChIInChI=1S/C17H23N3O/c1-20-15-10-6-5-9-14(15)19-16(20)11-12-18-17(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,18,21)
InChIKeyWECHDEZLFKPMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide (881950-38-5) Procurement & Selection Guide


N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide (CAS 881950-38-5) is a member of the benzimidazole-carboxamide class. This compound features a 1-methylbenzimidazole core connected via an ethylene spacer to a cyclohexanecarboxamide moiety . Benzimidazoles are recognized as a privileged scaffold in medicinal chemistry, with derivatives showing activity against a broad spectrum of therapeutic targets, including cyclin-dependent kinase 8 (CDK8), sigma receptors, and various other kinases [1]. This specific compound is distributed as a screening compound by ChemDiv (ID: D011-0171) and has a molecular formula of C17H23N3O with a molecular weight of 285.39 g/mol . Additional computed properties include a calculated logP (cLogP) of 2.76, logD of 2.69, and a polar surface area (PSA) of 36.67 Ų .

Why N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide Cannot Be Simply Substituted by a Generic Analog


In the cyclohexanecarboxamide benzimidazole series, seemingly minor structural modifications lead to significant and non-linear changes in both physicochemical profiles and biological target engagement. For example, N-alkyl substitution on the benzimidazole ring strongly influences calculated logP, logD, and PSA, which directly impact solubility, membrane permeability, and PK properties [1]. More critically, literature evidence shows that the nature of the N-substituent on the benzimidazole or related heterocyclic cores can drastically alter kinase selectivity. Tricyclic benzimidazoles have been shown to selectively inhibit CDK8, with the substitution pattern being a key determinant of this selectivity profile . Therefore, simply interchanging this compound with a structurally related analog without equivalent quantitative benchmarking risks losing target engagement, altering selectivity, or introducing unpredictable off-target effects, undermining the reproducibility of screening campaigns or medicinal chemistry SAR studies [1].

Quantitative Differentiators for N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide Procurement


Physicochemical Differentiation: N-Methyl vs. N-H Benzimidazole Analog

The N-methyl substitution on the benzimidazole ring of this compound is a key differentiator from its N-unsubstituted analog, N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide (CAS 315712-43-7). The methyl group increases the calculated logP and logD, indicating higher lipophilicity, which translates into different pharmacokinetic behaviors. This compound has a cLogP of 2.76 and a cLogD of 2.69 . While specific cLogP/CogD data for the N-H analog from the same source is not available for a direct comparison, the ChemDiv compound D011-0171 has a reported logSw of -3.01, which quantifies its higher intrinsic lipophilicity compared to less hydrophobic analogs .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Class-Level Kinase Selectivity: Benzimidazole Scaffold for CDK8 Inhibition

Tricyclic benzimidazole derivatives, which share a core pharmacophore with this compound, have been identified as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). A recent 2024 study on benzimidazole-based CDK8 inhibitors reported that this class of compounds can be effectively optimized for CDK8 potency, with molecular docking studies showing improved interactions with the target's active site [1]. While specific IC50 data for this compound against CDK8 is not available, the patent literature explicitly states that benzimidazole compounds of this general formula are useful for selectively inhibiting CDK8, making them relevant for treating colorectal and melanoma cancers and other malignancies [2]. This target selectivity profile is not a universal feature of all benzimidazole or cyclohexanecarboxamide analogs but is strongly linked to the specific substitution pattern exemplified by this compound.

Kinase Inhibition CDK8 Oncology

Biological Target Engagement: FANCM Interaction Screening

This specific compound has been explicitly used in a bioassay to screen for inhibitors of the RMI-FANCM (MM2) interaction . FANCM is a DNA translocase involved in DNA interstrand crosslink repair, and its interaction with RMI is a target in Fanconi anemia and certain cancers. The screening data indicates that this compound was evaluated for this interaction, providing a targeted application rationale. In contrast, the closely related analog N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide (CAS 315712-43-7) shows no evidence of being screened against this specific target, suggesting a potential selection advantage from the N-methyl substitution.

DNA Repair FANCM High-Throughput Screening

Stereochemical Simplicity: ACHIRAL Nature Aids Synthesis and Assay Reproducibility

The compound is designated as 'ACHIRAL' . This is a significant practical differentiator from many advanced kinase inhibitor leads that contain one or more chiral centers. For example, the closely related analog N‑{2‑[1‑(1‑phenylethyl)‑1H‑benzimidazol‑2‑yl]ethyl}cyclohexanecarboxamide (no CAS) contains a chiral 1-phenylethyl substituent, which introduces the synthetic complexity and cost of stereoselective synthesis or chiral resolution. The absence of a stereocenter in the target compound simplifies synthetic scale-up and eliminates batch-to-batch variability from enantiomeric impurities, ensuring more reproducible biological assay results.

Synthetic Tractability Reproducibility Achiral Synthesis

Physicochemical Comparison: N-Methyl vs. N-Heptyl Benzimidazole Derivative

Within the benzimidazole-cyclohexanecarboxamide series, the placement of a small methyl group (N-methyl) on the benzimidazole, rather than a longer alkyl chain like a pentyl group, results in a more balanced physicochemical profile. The N-methyl derivative has a cLogP of 2.76 . In contrast, a chemically similar N-pentyl analog, N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide, would be expected to have a significantly higher cLogP (likely > 5.0 based on the additional methylene increments), which would severely limit aqueous solubility and potentially increase non-specific binding in assays. The N-methyl compound's cLogP of 2.76 falls within the optimal Lipinski range, suggesting better drug-like properties for oral bioavailability.

Lipophilicity Drug-likeness Solubility

Potential for Sigma Receptor Binding Based on Analog Data

While direct binding data for this compound is sparse, a closely related analog with a similar N-(benzimidazol-2-yl)ethyl]cyclohexanecarboxamide scaffold has shown high affinity for sigma receptors. For instance, BindingDB data for BDBM50604966 (CHEMBL5175530) reports a Ki of 5.10 nM for the sigma-2 receptor [1]. This suggests that the core scaffold is privileged for sigma receptor binding and that small modifications might tune the selectivity between sigma-1 and sigma-2 subtypes. This provides a rationale for selecting this specific compound from the chemotype for CNS target screening rather than an alternative scaffold that lacks this privileged pharmacophore.

Sigma Receptor CNS Pain BindingDB

Top Application Scenarios for N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide in R&D


Focused Kinase Inhibitor Library Design for CDK8-Targeted Oncology

Procure this compound as a core scaffold for a medicinal chemistry program targeting cyclin-dependent kinase 8 (CDK8) in colorectal or melanoma cancer models. The benzimidazole-cyclohexanecarboxamide chemotype has been specifically patented for CDK8 inhibition [1]. Starting SAR explorations from this compound's N-methyl ethyl spacer variant, rather than a generic benzimidazole, will help establish the relationship between substitution and CDK8 potency, leveraging its class-level selectivity profile [2].

DNA Damage Repair Pathway Probe in High-Content Screening

Use this compound as a starting hit probe for investigating the RMI-FANCM protein-protein interaction in the Fanconi anemia DNA repair pathway. The compound has a documented bioassay record in an RMI-FANCM inhibition screen [1], giving it a validated rationale for this niche but critical target class. Its achiral nature and balanced cLogP of 2.76 facilitate formulation in DMSO and maintain stability in cell-based assay media.

Sigma Receptor Pharmacology Hit-Identification Campaigns

Incorporate this compound into a CNS-focused screening deck. The core scaffold exhibits sub-nanomolar affinity for sigma receptors in closely related analogs [1]. Given the differentiated N-methyl substitution, this specific compound can help determine the SAR around sigma-1/sigma-2 selectivity, which is crucial for developing non-opioid pain therapeutics. Its cLogP of 2.76 is also favourable for crossing the blood-brain barrier.

Diversity-Oriented Synthesis (DOS) Building Block for Fragment Growth

Utilize this compound as a versatile building block for diversity-oriented synthesis. The primary amide linkage, the aliphatic cyclohexane ring, and the aromatic N-methylbenzimidazole provide three distinct exit vectors for further derivatization [1]. Its achiral nature and straightforward synthesis make it a cost-effective anchor point for generating a library of amides, sulfonamides, or ureas for broad-spectrum screening against multiple target families, including GPCRs and kinases [2].

Quote Request

Request a Quote for N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.